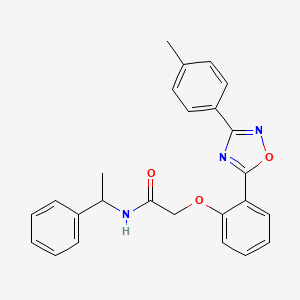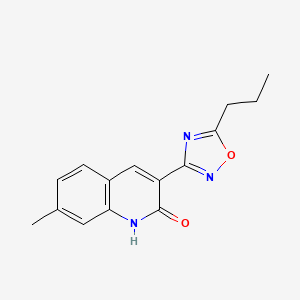
7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol” is a complex organic molecule that contains several interesting functional groups. It includes a quinoline group, an oxadiazole group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring system, which is a bicyclic compound containing two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline and oxadiazole rings. Both of these groups are aromatic and would therefore be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the quinoline and oxadiazole rings. These groups could potentially form hydrogen bonds and engage in π-π stacking interactions, which could influence the compound’s solubility, melting point, and other physical properties .Mécanisme D'action
Target of Action
The primary targets of a compound are typically proteins or enzymes that the compound interacts with in the bodyCompounds containing a 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Biochemical Pathways
Biochemical pathways are the series of chemical reactions that occur within a cellCompounds with similar structures have been reported to affect various biochemical pathways, leading to their observed biological activities .
Pharmacokinetics
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compoundUnderstanding these properties is crucial for predicting the compound’s bioavailability, half-life, and potential interactions with other compounds .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targetsCompounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have multiple cellular and molecular effects .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its specificity for 12-LOX, which allows for targeted inhibition of this enzyme. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One area of interest is the development of this compound-based therapies for the treatment of cancer and inflammation-related diseases. Additionally, further studies are needed to investigate the optimal dosage and administration methods for this compound, as well as its potential interactions with other drugs. Finally, research on the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential clinical applications.
Méthodes De Synthèse
The synthesis of 7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 7-methylquinolin-2-ol with 5-propyl-1,2,4-oxadiazole-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain this compound.
Applications De Recherche Scientifique
7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in cancer treatment. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammation-related diseases such as arthritis and neurodegenerative disorders.
Propriétés
IUPAC Name |
7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-3-4-13-17-14(18-20-13)11-8-10-6-5-9(2)7-12(10)16-15(11)19/h5-8H,3-4H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCNVMCGYKFOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
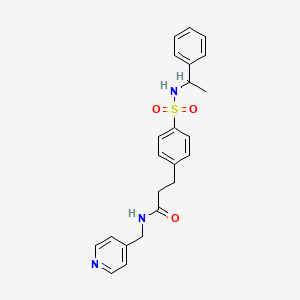
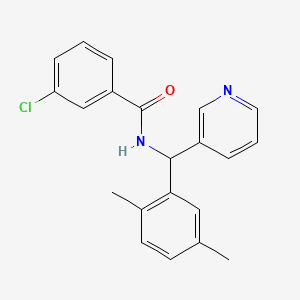



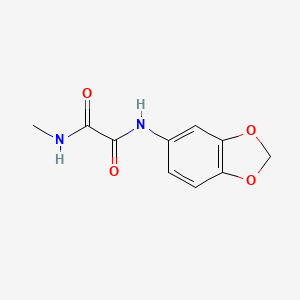


![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B7709220.png)
![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)
